2-Tert-butyl-4-(dimethylamino)phenol
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Overview
Description
2-Tert-butyl-4-(dimethylamino)phenol is a chemical compound with the CAS Number: 1243402-01-8 . It has a molecular weight of 193.29 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-tert-butyl-4-(dimethylamino)phenol . The InChI code for this compound is 1S/C12H19NO/c1-12(2,3)10-8-9(13(4)5)6-7-11(10)14/h6-8,14H,1-5H3 . The InChI key is JJTQVZKOOLSGCZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It is typically stored at room temperature .Scientific Research Applications
- Application : 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol serves as an antioxidant. Its hindered phenolic structure makes it effective in stabilizing lubricant oils .
- Application : The compound, along with other 4-aminopyridines, catalyzes acyl or sulfonyl transfer reactions. For instance, it facilitates reactions involving (t-BuO)2CO (Boc2O) with various substrates, including amines, alcohols, diols, aminoalcohols, and aminothiols .
- Application : Researchers have explored the antifungal properties of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. It has been tested using agar plates to assess its effectiveness against fungal pathogens .
Antioxidant Properties
Catalyst in Organic Synthesis
Antifungal Activity
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-4-(dimethylamino)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-8-9(13(4)5)6-7-11(10)14/h6-8,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVZKOOLSGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-(dimethylamino)phenol |
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